molecular formula C23H32N6O B10934933 1-butyl-6-cyclopropyl-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-butyl-6-cyclopropyl-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10934933
M. Wt: 408.5 g/mol
InChI Key: DEDSZLJJZKACDL-UHFFFAOYSA-N
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Description

1-BUTYL-6-CYCLOPROPYL-N~4~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound featuring a pyrazolopyridine core

Preparation Methods

The synthesis of 1-BUTYL-6-CYCLOPROPYL-N~4~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to couple aryl or vinyl boronic acids with halides .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like sodium hydride or potassium tert-butoxide.

Scientific Research Applications

1-BUTYL-6-CYCLOPROPYL-N~4~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolopyridine core can bind to active sites, inhibiting enzyme activity or modulating receptor functions. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar compounds include other pyrazolopyridine derivatives, such as:

  • 1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
  • 1-BUTYL-6-CYCLOPROPYL-N~4~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE

These compounds share structural similarities but may differ in their chemical reactivity and biological activity, highlighting the uniqueness of 1-BUTYL-6-CYCLOPROPYL-N~4~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE.

Properties

Molecular Formula

C23H32N6O

Molecular Weight

408.5 g/mol

IUPAC Name

1-butyl-6-cyclopropyl-N-[1-(1-ethyl-3-methylpyrazol-4-yl)ethyl]-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H32N6O/c1-6-8-11-29-22-21(16(5)27-29)18(12-20(25-22)17-9-10-17)23(30)24-14(3)19-13-28(7-2)26-15(19)4/h12-14,17H,6-11H2,1-5H3,(H,24,30)

InChI Key

DEDSZLJJZKACDL-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C(=N1)C)C(=CC(=N2)C3CC3)C(=O)NC(C)C4=CN(N=C4C)CC

Origin of Product

United States

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